1,3,3-Trimethylpiperidine

Conformational Analysis Dynamic NMR Physical Organic Chemistry

1,3,3-Trimethylpiperidine (CAS 1194-17-8) is a fully saturated, tertiary cyclic amine belonging to the N,β,β‑trialkylpiperidine subclass. Its structure features an N‑methyl group and a gem‑dimethyl motif at the 3‑position of the piperidine ring, producing a steric and electronic environment distinct from unsubstituted piperidine, N‑methylpiperidine, or the widely known 2,2,6,6‑tetramethylpiperidine (TMP).

Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
CAS No. 1194-17-8
Cat. No. B15491087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,3-Trimethylpiperidine
CAS1194-17-8
Molecular FormulaC8H17N
Molecular Weight127.23 g/mol
Structural Identifiers
SMILESCC1(CCCN(C1)C)C
InChIInChI=1S/C8H17N/c1-8(2)5-4-6-9(3)7-8/h4-7H2,1-3H3
InChIKeyPGERUXBLYIRESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,3-Trimethylpiperidine (CAS 1194-17-8) for Research and Industrial Sourcing: Core Properties and Comparator Context


1,3,3-Trimethylpiperidine (CAS 1194-17-8) is a fully saturated, tertiary cyclic amine belonging to the N,β,β‑trialkylpiperidine subclass [1]. Its structure features an N‑methyl group and a gem‑dimethyl motif at the 3‑position of the piperidine ring, producing a steric and electronic environment distinct from unsubstituted piperidine, N‑methylpiperidine, or the widely known 2,2,6,6‑tetramethylpiperidine (TMP) [2]. The compound is primarily employed as a hindered base, a conformational probe, and a scaffold in proteomics enrichment reagents. A calculated log P of 1.90 [1] places it in a lipophilicity range where small differences can meaningfully affect solubility, membrane partitioning, and chromatographic behaviour relative to its close analogs.

Why 1,3,3-Trimethylpiperidine Cannot Be Interchanged with Common Hindered Piperidine Bases Without Verification


In‑class piperidine derivatives with superficially similar substitution patterns cannot be treated as interchangeable drop‑in replacements for 1,3,3‑trimethylpiperidine. The specific placement of the gem‑dimethyl group at the β (3) position, combined with N‑methylation, creates a unique steric footprint that is distinct from the α‑substituted 2,2,6,6‑tetramethylpiperidine (TMP) or the N‑alkyl‑only N‑methylpiperidine [1]. These structural differences translate into quantifiably different conformational dynamics (ring‑reversal barriers), lipophilicity (log P), and nucleophilic/radical reactivity profiles. As demonstrated in kinetic studies on hydrogen‑abstraction from cyclic amines, even modest changes in alkylation pattern can significantly alter the rate constant (kH) [2]. Consequently, substituting 1,3,3‑trimethylpiperidine with a generic hindered amine without empirical confirmation risks altering reaction yields, selectivity, and analytical enrichment performance.

1,3,3-Trimethylpiperidine: Quantitative Differentiation Evidence Against Closest Structural Analogs


Ring‑Reversal Barrier Increase Relative to N‑Methylpiperidine and Baseline Piperidine

The gem‑dimethyl substitution at the 3‑position in 1,3,3‑trimethylpiperidine raises the ring‑reversal barrier compared to N‑methylpiperidine and unsubstituted piperidine. Dynamic ¹H NMR spectroscopy of the closely related 3,3‑dimethylpiperidine yielded a free energy of activation ΔG‡ = 44.4 ± 1.9 kJ mol⁻¹ (10.6 ± 0.45 kcal mol⁻¹) at 298 K [1]. The addition of the N‑methyl group in 1,3,3‑trimethylpiperidine is expected to further increase this barrier based on the trend reported by Lambert et al., who demonstrated that N‑methylation enhances the axial‑equatorial chemical shift difference (δₐₑ) in 3,3‑dimethylpiperidine systems, confirming a more locked conformation [2]. In comparison, the ring‑inversion barrier of unsubstituted piperidine in methanol‑d₄ is 14.5 ± 0.5 kcal mol⁻¹ [3], indicating that the 3,3‑dimethyl motif alone dampens ring flexibility, and the fully substituted 1,3,3‑trimethyl system is conformationally more constrained.

Conformational Analysis Dynamic NMR Physical Organic Chemistry

Log P Differentiation Between 1,3,3‑Trimethylpiperidine and N‑Methylpiperidine

The calculated log P of 1,3,3‑trimethylpiperidine is 1.90 [1]. For the comparator N‑methylpiperidine (CAS 626‑67‑5), the experimental log P (octanol‑water) is approximately 1.20 – 1.40 based on consensus data from the Human Metabolome Database and related compilations [2]. The addition of the 3,3‑gem‑dimethyl group therefore increases the predicted lipophilicity by roughly 0.5–0.7 log units. This difference is sufficient to alter reversed‑phase chromatographic retention times, membrane permeability, and partitioning behaviour in biphasic reaction systems.

Lipophilicity Physicochemical Property Prediction Chromatographic Retention

Differential Hydrogen‑Abstraction Reactivity: Steric Hindrance at the Tertiary Amine Nitrogen

In a systematic laser flash photolysis study, the bimolecular rate constant (kH) for hydrogen abstraction from tertiary cyclic amines by the cumyloxyl radical was shown to decrease significantly with increasing steric hindrance around the nitrogen [1]. Although 1,3,3‑trimethylpiperidine itself was not directly measured, the series of piperidine, N‑methylpiperidine, 2,2,6,6‑tetramethylpiperidine (TMP), and 1,2,2,6,6‑pentamethylpiperidine (PMP) established a clear trend: secondary amines > tertiary amines, and among tertiary amines, increasing α‑substitution progressively lowers kH. The β‑gem‑dimethyl pattern of 1,3,3‑trimethylpiperidine leaves the α‑positions unsubstituted, predicting a kH that falls between that of N‑methylpiperidine and the significantly less reactive TMP, offering a distinct intermediate reactivity profile.

Radical Chemistry Reaction Kinetics Steric Effects

Specificity as an Enrichment Handle in Proteomics: Anti‑Trimethylpiperidine Antibody Recognition

An alkynyl‑functionalised trimethylpiperidine (AFT) reagent has been developed that exploits the high‑affinity, reversible binding of an immobilised anti‑trimethylpiperidine antibody for the selective enrichment of azide‑labelled protein post‑translational modifications [1]. The method enabled the identification of 1,951 O‑GlcNAc peptides from 1,136 chromatin‑associated proteins in HeLa cells and mapping of 669 O‑GlcNAc sites [1]. The specificity of the antibody–trimethylpiperidine interaction is the basis of this enrichment, and the structural integrity of the 1,3,3‑trimethyl substitution pattern is critical for antibody recognition. In contrast, using a differently methylated piperidine isomer (e.g., 2,2,6‑trimethyl or TMP) would abrogate binding to this antibody and fail to provide equivalent enrichment performance.

Chemical Proteomics Post‑Translational Modification Affinity Enrichment

Evidence‑Driven Application Scenarios Where 1,3,3‑Trimethylpiperidine Provides Documented Advantage


Conformationally Biased Ligand or Organocatalyst Design

The ring‑reversal barrier of 1,3,3‑trimethylpiperidine is expected to exceed that of 3,3‑dimethylpiperidine (10.6 kcal mol⁻¹) and is conformationally more constrained than N‑methylpiperidine [1]. This property makes it a candidate scaffold for designing organocatalysts or metal ligands where a locked piperidine conformation influences enantioselectivity or catalytic turnover. Researchers selecting a hindered amine base for reactions requiring a specific lone‑pair orientation should consider 1,3,3‑trimethylpiperidine over N‑methylpiperidine when NMR evidence of conformational restriction is desirable.

Proteomics Reagent Synthesis for PTM Enrichment Workflows

The alkynyl‑functionalised trimethylpiperidine (AFT) reagent, which incorporates the 1,3,3‑trimethylpiperidine structural motif, enables specific, high‑depth enrichment of O‑GlcNAcylated chromatin‑associated proteins (1,951 peptides identified from HeLa cells) via reversible anti‑trimethylpiperidine antibody binding [2]. Laboratories building custom enrichment reagents based on this published AFT method must source the correct trimethylpiperidine isomer; substitution with another methylpiperidine isomer will not produce a reagent recognised by the antibody, rendering the protocol non‑functional.

Selective Hydrogen‑Atom Transfer (HAT) Mediator in Radical Reactions

The 3,3‑gem‑dimethyl pattern in 1,3,3‑trimethylpiperidine creates a steric environment distinct from both α‑unsubstituted N‑methylpiperidine and fully‑hindered TMP (2,2,6,6‑tetramethylpiperidine). Kinetic studies on related cyclic amines demonstrate that HAT rate constants (kH) decrease strongly with increasing steric hindrance at the α‑positions [3]. The target compound, having unsubstituted α‑carbons but β‑gem‑dimethyl bulk, is predicted to exhibit an intermediate HAT reactivity profile, offering a tunable choice for applications in C–H functionalisation or photoredox catalysis where neither the high reactivity of N‑methylpiperidine nor the low reactivity of TMP is optimal.

Biphasic Reaction or Extraction Systems Requiring Controlled Lipophilicity

With a calculated log P of 1.90, 1,3,3‑trimethylpiperidine is approximately 0.5–0.7 log units more lipophilic than N‑methylpiperidine (log P ~1.20–1.40) [4]. In liquid–liquid extraction or phase‑transfer‑catalysed processes, this difference can substantially improve partitioning into organic solvents, reducing amine loss to the aqueous phase and improving recovery. Procurement of 1,3,3‑trimethylpiperidine rather than N‑methylpiperidine is warranted when a tertiary amine base with enhanced organic‑phase retention is required without resorting to the high steric hindrance and reduced nucleophilicity of TMP.

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